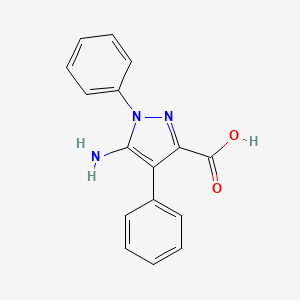

5-Amino-1,4-diphenyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique est un composé hétérocyclique qui appartient à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes dans la synthèse organique et la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclocondensation de composés linéaires appropriés. Par exemple, la réaction d’aldéhydes aromatiques, de malonitrile et de phénylhydrazine dans l’eau et l’éthanol à température ambiante peut produire le dérivé pyrazole souhaité . Cette méthode est avantageuse en raison de sa simplicité et de l’utilisation de milieux écologiques.

Méthodes de production industrielle

La production industrielle de ce composé implique généralement des procédés de synthèse en plusieurs étapes qui garantissent un rendement et une pureté élevés. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l’efficacité de la synthèse. Par exemple, l’utilisation de catalyseurs à base de métaux de transition et de réactions photoredox a été explorée pour améliorer la synthèse de dérivés de pyrazoles .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les dérivés pyrazoles correspondants.

Réduction : Les réactions de réduction peuvent produire différents pyrazoles substitués.

Substitution : Les réactions de substitution, en particulier au niveau du groupe amino, peuvent conduire à une variété de pyrazoles fonctionnalisés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle et les chlorures d’acyle sont couramment employés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers pyrazoles substitués, qui peuvent être utilisés ultérieurement dans la synthèse de composés hétérocycliques plus complexes .

4. Applications de la recherche scientifique

L’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Le composé est utilisé dans le développement d’agrochimiques et de colorants.

Applications De Recherche Scientifique

5-Amino-1,4-diphenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of agrochemicals and dyes.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les études antimicrobiennes, le composé s’est avéré inhiber les enzymes bactériennes, ce qui conduit à la perturbation de la synthèse de la paroi cellulaire bactérienne . Dans la recherche anticancéreuse, il cible des protéines spécifiques impliquées dans la prolifération cellulaire et l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Amino-1,3-diphényl-1H-pyrazole-4-carbonitrile : Ce composé partage un noyau pyrazole similaire mais diffère par ses groupes fonctionnels.

1,5-Diphényl-3-(5-sulfamoyl-1,3,4-thiadiazole-2-ylcarbamoyl)-1H-pyrazole-4-carboxylate : Un autre composé apparenté avec des substituants différents.

Unicité

L’acide 5-amino-1,4-diphényl-1H-pyrazole-3-carboxylique est unique en raison de ses groupes fonctionnels spécifiques amine et acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes.

Propriétés

IUPAC Name |

5-amino-1,4-diphenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15-13(11-7-3-1-4-8-11)14(16(20)21)18-19(15)12-9-5-2-6-10-12/h1-10H,17H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOJKDDEMFWOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C(=O)O)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662907 |

Source

|

| Record name | 5-Amino-1,4-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-29-9 |

Source

|

| Record name | 5-Amino-1,4-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)

![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11840476.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)

![5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11840493.png)

![[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11840509.png)